Chlormerodrin

概要

説明

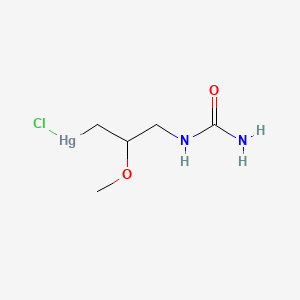

クロメルドリンは、化学式 C₅H₁₁ClHgN₂O₂ を持つ水銀化合物です。歴史的には利尿薬として使用され、水銀同位体と結合する能力により医用画像診断にも利用されてきました。 この化合物は、1952年から1974年にかけて市販されており、主に心不全の患者さんの治療に使用されてきました . 毒性副作用のために、より安全な代替薬に取って代わられました .

2. 製法

合成経路と反応条件: クロメルドリンは、3-クロロ-2-メトキシプロピルアミンと塩化水銀(II)の反応によって合成できます。この反応は通常、水性媒体中で制御された温度条件下で行われ、水銀化合物の安定性を確保します。

工業的生産方法: クロメルドリンの工業的生産には、毒性のため水銀化合物を注意深く取り扱う必要があります。プロセスには以下が含まれます。

- 水に塩化水銀(II)を溶解する。

- 溶液に3-クロロ-2-メトキシプロピルアミンを加える。

- クロメルドリンの生成を促進するために、反応混合物を特定の温度に維持する。

- 結晶化またはその他の適切な方法によって生成物を精製して、高純度の化合物を得る。

準備方法

Synthetic Routes and Reaction Conditions: Chlormerodrin can be synthesized through the reaction of 3-chloro-2-methoxypropylamine with mercuric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the mercurial compound.

Industrial Production Methods: Industrial production of this compound involves the careful handling of mercury compounds due to their toxicity. The process includes:

- Dissolving mercuric chloride in water.

- Adding 3-chloro-2-methoxypropylamine to the solution.

- Maintaining the reaction mixture at a specific temperature to facilitate the formation of this compound.

- Purifying the product through crystallization or other suitable methods to obtain a high-purity compound.

化学反応の分析

反応の種類: クロメルドリンは、以下を含むいくつかの種類の化学反応を起こします。

置換反応: クロメルドリン中の塩素原子は、他の求核剤によって置換され得る。

酸化還元反応: 水銀中心は酸化還元反応を起こし、水銀の酸化数を変化させる可能性がある。

一般的な試薬と条件:

置換反応: 通常、チオールやアミンなどの求核剤を穏やかな条件下で用いる。

酸化反応: 過酸化水素などの酸化剤を用いて行うことができる。

還元反応: 水素化ホウ素ナトリウムなどの還元剤を使用することができる。

主な生成物:

置換反応: 使用した求核剤に応じて、さまざまな有機水銀化合物を生成する。

酸化還元反応: 水銀の異なる酸化状態とそれに対応する有機生成物を生じる。

4. 科学研究への応用

クロメルドリンは、さまざまな科学研究に利用されてきました。

化学: 有機分子に水銀を導入するために、有機合成の試薬として使用される。

生物学: 水銀の生物学的影響と生体分子との相互作用に関する研究に使用される。

医学: 歴史的には利尿薬として使用され、放射性同位体で標識された形態は、腎臓や脳の医用画像診断に使用されてきました.

工業: 他の有機水銀化合物の製造や、特定の化学反応における触媒として用いられる。

科学的研究の応用

Historical Context and Pharmacological Use

Diuretic Properties

Chlormerodrin was primarily used as a diuretic, acting by inhibiting the reabsorption of water and electrolytes in the renal tubules. Its mechanism of action involves increasing the permeability of tubular cell membranes, facilitating the passive influx of sodium ions (Na), chloride ions (Cl), and water into the cells . However, due to its toxic side effects and the availability of safer alternatives, this compound has largely been withdrawn from therapeutic use.

Diagnostic Imaging

Radiolabeled Forms

this compound has been utilized in radiolabeled forms (specifically Hg-197 and Hg-203) for diagnostic imaging, particularly in brain scans. These isotopes have been employed to localize intracranial tumors with varying degrees of success. Research indicates that the this compound content in tumors can exceed that of normal brain tissue significantly, with tumor-to-brain ratios ranging from 5.8 to 22.5 .

Comparative Efficacy of Radiolabeled this compound

The use of these radiolabeled compounds has shown promise in detecting various types of tumors, including gliomas and meningiomas, with localization rates often exceeding 80% . However, some studies have reported missed detections in specific cases, such as acoustic neurinomas .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has demonstrated microbiostatic and microbicidal effects against various nonpathogenic and pathogenic microorganisms at specific concentrations (15-35 µg/ml for microbiostatic and 20-45 µg/ml for microbicidal effects) . This suggests potential applications in antimicrobial therapies, although further research is needed to establish clinical relevance.

Case Studies

-

Intracranial Tumor Detection

A study involving the use of Hg-203 this compound for brain scans reported successful localization of tumors in 84% of cases. The study highlighted the effectiveness of this radiolabeled compound in detecting neoplastic lesions, particularly in patients presenting neurological symptoms . -

Microbial Inhibition

Another case study explored the antimicrobial effects of this compound against common pathogens. The findings indicated that this compound could be effective at inhibiting bacterial growth, warranting further investigation into its potential as an antimicrobial agent .

作用機序

クロメルドリンは、主に腎尿細管との相互作用を通じてその効果を発揮します。これは、尿細管における水と電解質の再吸収を阻害し、尿の生成量を増大させます。 この化合物は、尿細管細胞膜の透過性を阻害し、ナトリウム、塩化物、水の受動的な流入を増加させますが、ナトリウムの能動的な排出には影響を与えません . さらに、クロメルドリンはコハク酸脱水素酵素を阻害する可能性がありますが、この相互作用の臨床的意義は完全には解明されていません .

類似化合物との比較

クロメルドリンは、その特異的な化学構造と作用様式により、水銀利尿薬の中でユニークな存在です。類似の化合物には以下が含まれます。

塩化水銀(II): 毒性を持つ単純な水銀化合物です。

硝酸水銀(II): さまざまな工業用途に使用されますが、利尿薬としては使用されません。

酸化水銀(II): 一部の化学反応や工業プロセスで使用されます。

これらの化合物と比較して、クロメルドリンは利尿薬としての能力と医用画像診断での使用が特徴です。 毒性副作用のために、臨床現場ではより安全な代替薬に取って代わられました .

生物活性

Chlormerodrin is a mercurial compound that has been primarily studied for its diuretic properties and its use as a diagnostic tool in medical imaging. Although it is no longer widely used due to its toxic side effects, understanding its biological activity remains relevant for historical context and potential applications in research.

This compound acts primarily through direct renal mechanisms. Its diuretic effect is attributed to:

- Inhibition of Electrolyte Reabsorption : this compound inhibits the reabsorption of sodium (Na) and chloride (Cl) ions in the renal tubules, particularly affecting both proximal and distal convoluted tubules, although the precise locus of action remains debated .

- Increased Membrane Permeability : The compound enhances the permeability of tubular cell membranes, facilitating the passive influx of Na, Cl, and water into cells without hindering the active extrusion of Na .

- Inhibition of Succinic Dehydrogenase : There is some evidence suggesting that this compound may inhibit succinic dehydrogenase, although the clinical implications of this interaction are not well defined .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile is not fully characterized, but it has been noted to increase mercury levels in the kidneys to toxic levels. Symptoms of overdose are typically consistent with mercury toxicity, which can include renal damage and systemic effects .

Table 1: Summary of this compound's Biological Activity

| Property | Details |

|---|---|

| Chemical Class | Mercurial compound |

| Mechanism of Action | Direct renal action; inhibits electrolyte reabsorption |

| Target Organs | Kidneys |

| Toxicity | Mercury accumulation leading to renal toxicity |

| Clinical Use | Formerly used as a diuretic; now largely withdrawn |

Diagnostic Imaging

This compound has been utilized in nuclear medicine for brain scans, particularly in detecting neoplastic lesions. Studies have demonstrated its effectiveness in localizing tumors:

- A study published in JAMA reported that this compound labeled with mercury isotopes (Hg-197 and Hg-203) achieved localization rates of 84% for various intracranial tumors, with meningiomas and gliomas detected at an 86% accuracy rate .

- Another investigation highlighted that while some acoustic neurinomas were missed, this compound remained a reliable agent for identifying posterior fossa neoplasms .

Research Findings

Research has also explored the quantitative aspects of this compound's renal uptake. A study indicated that the uptake values could be correlated with diuretic activity, suggesting that higher concentrations in renal cortex could enhance diuresis .

Additionally, experiments involving this compound have shown that its diuretic effect peaks approximately 60 to 75 minutes post-administration, indicating a delayed response characteristic of its mechanism .

特性

IUPAC Name |

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFGVYCULWBXKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClHgN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.92e+01 g/L | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known. | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10375-56-1, 62-37-3 | |

| Record name | Chlormerodrin Hg 197 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152.5 °C | |

| Record name | Chlormerodrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormerodrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。